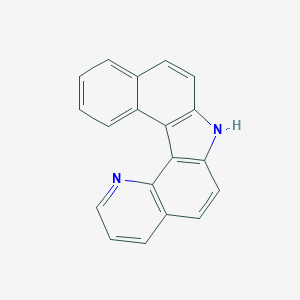

7H-Benzo(c)pyrido(2,3-g)carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7H-Benzo(c)pyrido(2,3-g)carbazole, also known as this compound, is a useful research compound. Its molecular formula is C19H12N2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound exhibits significant anticancer properties, making it a subject of interest in cancer research. Various derivatives of carbazole, including those related to 7H-Benzo(c)pyrido(2,3-g)carbazole, have demonstrated promising anti-tumor activities.

- Mechanism of Action : Research indicates that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, studies have shown that certain carbazole derivatives can effectively inhibit the growth of breast cancer (MCF-7) and liver cancer (HepG2) cells with low IC50 values, indicating high potency against these malignancies .

-

Case Studies :

- A study highlighted the synthesis of a specific derivative that showed an IC50 of 12 nM against HepG2 cells and 14 nM against MCF-7 cells. This compound was noted for its ability to arrest the cell cycle at the G2/M phase, enhancing its potential as an anticancer agent .

- Another investigation into amide-containing carbazole derivatives revealed varying degrees of anti-proliferative activity across different cancer types, with some derivatives showing IC50 values ranging from 11.09 to 42.77 µM against nasopharyngeal carcinoma and leukemia cell lines .

Inhibition of Telomerase

Recent studies have explored the potential of carbazole derivatives to inhibit telomerase activity, which is crucial for cancer cell immortality. Compounds bearing diamine groups have shown promise in this area, suggesting a new avenue for therapeutic intervention in cancer treatment .

Organic Electronics

This compound is being investigated for its properties in organic electronics due to its unique electronic structure.

- Semiconducting Properties : The compound's ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its high electron mobility and stability under operational conditions are key attributes that enhance device performance .

-

Case Studies :

- Research has demonstrated that incorporating pyrido-carbazole structures into polymer matrices can improve charge transport properties significantly, leading to more efficient devices .

- A modular approach to synthesizing tri- and tetracyclic carbazoles has also been reported, which could facilitate the development of new materials with tailored electronic properties for use in advanced electronic applications .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Anticancer Activity | Cell proliferation inhibition | IC50 values as low as 12 nM against HepG2 |

| Apoptosis induction | Induces cell cycle arrest at G2/M phase | |

| Telomerase inhibition | Potential new therapeutic strategies | |

| Organic Electronics | OLEDs | Improved charge transport properties |

| OPVs | High electron mobility and stability |

Propiedades

Número CAS |

194-62-7 |

|---|---|

Fórmula molecular |

C19H12N2 |

Peso molecular |

268.3 g/mol |

Nombre IUPAC |

4,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |

InChI |

InChI=1S/C19H12N2/c1-2-6-14-12(4-1)7-9-15-17(14)18-16(21-15)10-8-13-5-3-11-20-19(13)18/h1-11,21H |

Clave InChI |

PZBAOCZCTWWYLN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4N=CC=C5 |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4N=CC=C5 |

Key on ui other cas no. |

194-62-7 |

Sinónimos |

7H-Benzo[c]pyrido[2,3-g]carbazole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.